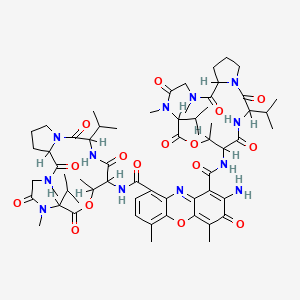
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione
描述
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione is a synthetic organic compound belonging to the class of 2,5-diketopiperazines This compound is characterized by its two benzylidene groups attached to a piperazine ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione typically involves the condensation of appropriate benzaldehyde derivatives with 1,4-dimethylpiperazine-2,5-dione. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
化学反应分析
Types of Reactions
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene groups, where nucleophiles such as amines or thiols can replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in an organic solvent like dichloromethane.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with amine or thiol groups.
科学研究应用
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to disrupt microtubule dynamics, leading to the inhibition of cell division and induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is known to affect the cytoskeleton and related signaling pathways.
相似化合物的比较
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with similar structural features but different applications, primarily used as a pheromone in insect communication.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another structurally related compound used in pheromone research.
(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione derivatives: Various derivatives with modifications at the benzylidene or piperazine moieties, studied for their enhanced biological activities.
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity
属性
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-14H,1-2H3/b17-13-,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPKWCWCOEGSY-JTFWXBGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)/C(=C/C2=CC=CC=C2)/N(C(=O)/C1=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


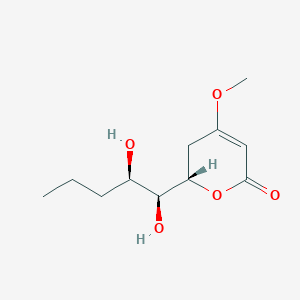
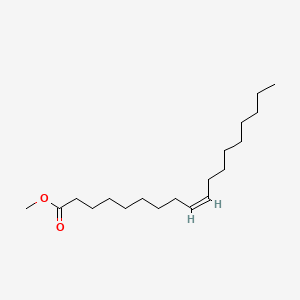
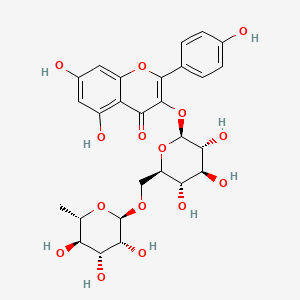
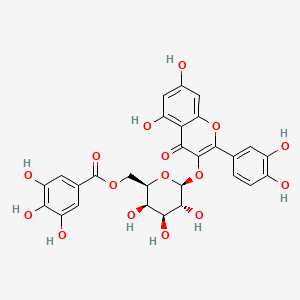
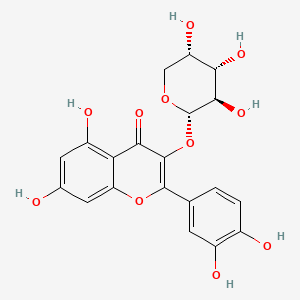
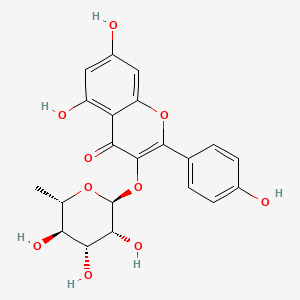
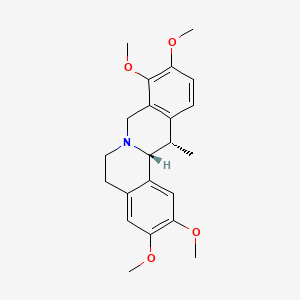
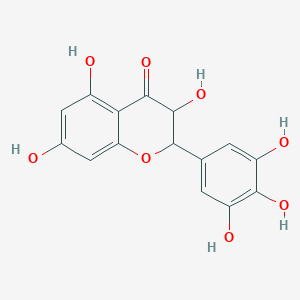

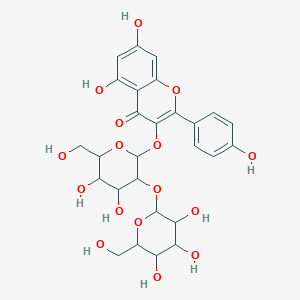
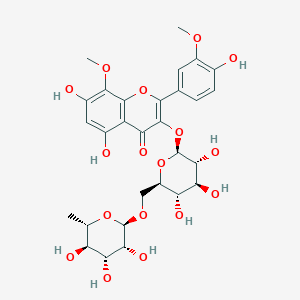
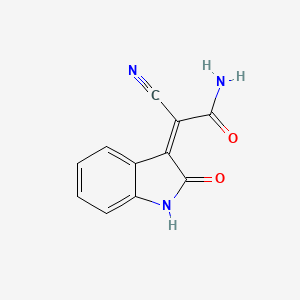
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7765655.png)
